

Application Notes and Protocols: Furcellaran for Encapsulation of Probiotics and Viability Studies

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Probiotics, live microorganisms that confer a health benefit on the host when administered in adequate amounts, are increasingly incorporated into various food and pharmaceutical products. However, maintaining their viability during processing, storage, and passage through the harsh conditions of the gastrointestinal tract remains a significant challenge. Encapsulation in a protective matrix is a promising strategy to enhance probiotic survival.

Furcellaran, a sulphated polysaccharide extracted from the red seaweed Furcellaria lumbricalis, presents a compelling option as an encapsulation material. It is structurally similar to carrageenan and forms a thermally reversible gel, making it suitable for various encapsulation techniques. While direct studies on furcellaran for probiotic encapsulation are limited, research on the closely related carrageenan demonstrates its potential to protect probiotics. This document provides an overview of the application of furcellaran (with data extrapolated from carrageenan studies due to limited direct research) for probiotic encapsulation and detailed protocols for viability assessment.

Data Presentation

The following tables summarize quantitative data on the viability of probiotics encapsulated in hydrogel matrices, including carrageenan, which serves as a proxy for **furcellaran**.



Table 1: Encapsulation Efficiency of Probiotics in Hydrogel Matrices

Probiotic Strain	Encapsulation Material	Encapsulation Method	Encapsulation Efficiency (%)	Reference
Lactobacillus acidophilus La-5	Gelatin and Gum Arabic	Complex Coacervation	87.53 ± 0.40 (wet), 77.60 ± 0.75 (dry)	[1]
Bifidobacterium bifidum	Alginate and Chitosan	Emulsion	90.36	[2]
Lactobacillus plantarum	Pufferfish Skin Gelatin/Sodium Caseinate	Spray-drying	95.0	[3]

Table 2: Viability of Encapsulated Probiotics in Simulated Gastrointestinal (GI) Conditions



Probiotic Strain	Encapsulation Material	Simulated Condition	Viability (log CFU/g or mL)	Reference
Lactobacillus acidophilus	Gelatin and Gum Arabic	Simulated GI Tract	> 2.06	[1]
Bifidobacterium animalis subsp. lactis (BB-12)	Alginate with 1% Carrageenan	In vitro GI Simulation	Survival rate of 38.7%	[4]
Bifidobacterium bifidum	Alginate and Chitosan	Simulated Gastric (pH 1.2) & Bile (1%)	> 9	[2]
Lactobacillus gasseri	Sodium Alginate	In vitro GI Evaluation	100% (magnetic stirring), 79.14% (Ultraturrax)	[5]
Lactobacillus plantarum	Pufferfish Skin Gelatin/Sodium Caseinate	Simulated Gastric Fluid (2h)	94.2% survival	[3]
Lactobacillus plantarum	Pufferfish Skin Gelatin/Sodium Caseinate	Simulated Intestinal Fluid (2h)	98.0% survival	[3]

Table 3: Storage Stability of Encapsulated Probiotics



Probiotic Strain	Encapsulati on Material	Storage Temperatur e (°C)	Storage Duration	Viability (log CFU/g)	Reference
Lactobacillus acidophilus La-5	Gelatin and Gum Arabic	-18	120 days	6.15 - 6.29	[1]
Lactobacillus acidophilus La-5	Gelatin and Gum Arabic	7	105 days	> 8.18	[1]
Bifidobacteriu m animalis subsp. lactis (BB-12)	Alginate with 1% Carrageenan	Refrigerated	Not specified	Survival rate of 50.3%	[4]
Bifidobacteriu m bifidum	Alginate and Chitosan	37	3 months	8.61 x 10 ⁸ CFU/g	[2]
Lactobacillus plantarum	Pufferfish Skin Gelatin/Sodiu m Caseinate	4	6 months	Stable	[3]

Experimental Protocols

Protocol 1: Probiotic Encapsulation using Furcellaran (Extrusion Method)

This protocol is adapted from general hydrogel encapsulation methods and is applicable for furcellaran.

Materials:

- Furcellaran powder
- Probiotic culture (e.g., Lactobacillus or Bifidobacterium species)



- Sterile physiological saline (0.85% NaCl)
- Calcium chloride (CaCl₂) solution (2% w/v, sterile)
- De Man, Rogosa and Sharpe (MRS) agar/broth

Equipment:

- Autoclave
- Incubator
- Syringe with a needle (e.g., 21G)
- · Magnetic stirrer and hot plate
- Beakers and flasks
- Centrifuge

Procedure:

- Probiotic Culture Preparation:
 - Activate the probiotic strain by transferring a stock culture into MRS broth and incubating at 37°C for 18-24 hours under anaerobic conditions.
 - Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
 - Wash the cell pellet twice with sterile physiological saline.
 - Resuspend the cell pellet in sterile physiological saline to achieve a final concentration of approximately 10⁹-10¹⁰ CFU/mL.
- Furcellaran Solution Preparation:
 - Prepare a 2% (w/v) **furcellaran** solution by dissolving the powder in deionized water.



- Heat the solution to 80-90°C with continuous stirring until the furcellaran is completely dissolved.
- Autoclave the furcellaran solution for sterilization and cool it down to 40-45°C.

Encapsulation:

- Mix the prepared probiotic cell suspension with the sterile furcellaran solution at a 1:9 ratio (probiotic suspension: furcellaran solution).
- Gently stir the mixture to ensure uniform distribution of the probiotic cells.
- Draw the furcellaran-probiotic mixture into a sterile syringe.
- Extrude the mixture dropwise into a sterile 2% CaCl₂ solution from a height of approximately 20 cm.
- Allow the resulting beads to harden in the CaCl₂ solution for 30 minutes with gentle agitation.
- Collect the beads by decantation or filtration and wash them with sterile physiological saline to remove excess calcium chloride.

Protocol 2: Viability Assessment in Simulated Gastrointestinal Conditions

Materials:

- Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, adjusted to pH 2.0 with HCl.
- Simulated Intestinal Fluid (SIF): 0.68% (w/v) KH₂PO₄, 0.1% (w/v) pancreatin, 1.5% (w/v) bile salts, adjusted to pH 7.4 with NaOH.
- Sterile physiological saline (0.85% NaCl).
- MRS agar plates.



• Sodium citrate solution (1% w/v, sterile).

Procedure:

- Simulated Gastric Digestion:
 - Add a known weight of encapsulated probiotics (e.g., 1 gram) to 9 mL of SGF.
 - Incubate at 37°C for 2 hours with gentle agitation.
 - At time points 0 and 120 minutes, withdraw an aliquot of the bead suspension.
- Simulated Intestinal Digestion:
 - After the gastric phase, transfer the beads to 9 mL of SIF.
 - Incubate at 37°C for 2 hours with gentle agitation.
 - At time points 0 and 120 minutes (relative to the start of the intestinal phase), withdraw an aliquot of the bead suspension.
- Enumeration of Viable Probiotics:
 - To release the encapsulated bacteria, dissolve the collected beads in a 1% sterile sodium citrate solution by vortexing.
 - Perform serial dilutions of the resulting suspension in sterile physiological saline.
 - Plate the appropriate dilutions onto MRS agar plates.
 - Incubate the plates at 37°C for 48-72 hours under anaerobic conditions.
 - Count the colonies and express the results as log CFU per gram of beads.
 - A control with free (non-encapsulated) probiotics should be run in parallel for comparison.

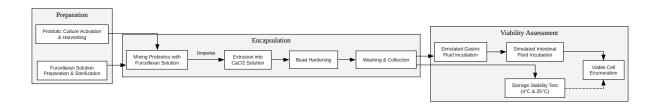
Protocol 3: Storage Stability Assessment

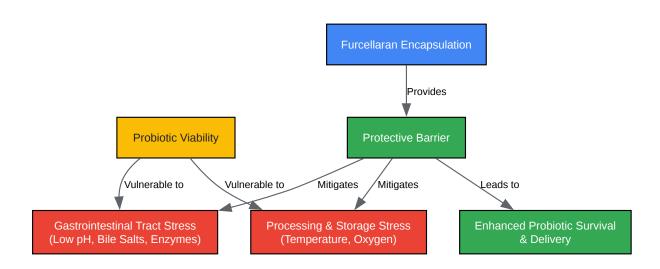
Procedure:



- Store the encapsulated probiotic beads in sterile, airtight containers at different temperatures (e.g., 4°C and 25°C).
- At regular intervals (e.g., weekly for one month), take a sample of the beads.
- Enumerate the viable probiotics as described in Protocol 2, step 3.
- Plot the log CFU/g against storage time to determine the stability of the encapsulated probiotics.

Visualizations





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